4-[(2-Bromoethyl)sulfanyl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103057-15-4 |
|---|---|
Molecular Formula |
C7H8BrNS |
Molecular Weight |
218.12 |
IUPAC Name |
4-(2-bromoethylsulfanyl)pyridine |
InChI |
InChI=1S/C7H8BrNS/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2 |
InChI Key |
ZUXNSAWDSDMHQO-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1SCCBr |
Canonical SMILES |
C1=CN=CC=C1SCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Bromoethyl Sulfanyl Pyridine and Analogous Structures
Established Synthetic Routes to Pyridine (B92270) Derivatives
The construction of the pyridine ring and its subsequent functionalization are achieved through a variety of synthetic strategies. These can be broadly categorized into methods that build the heterocyclic core and those that modify a pre-existing pyridine ring.
Cycloaddition and Condensation Approaches for Pyridine Core Synthesis
The formation of the pyridine skeleton often relies on cycloaddition and condensation reactions, which assemble the ring from simpler acyclic precursors. sigmaaldrich.com One of the most classic and versatile methods is the Hantzsch pyridine synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. chemicalbook.comorgsyn.org This multicomponent reaction first yields a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine ring. chemicalbook.com
Another significant approach is the Bohlmann-Rahtz pyridine synthesis , which provides direct access to substituted pyridines. This method involves the condensation of an enamine with a functionalized alkyne.
Cycloaddition reactions also offer powerful routes to the pyridine nucleus. The Boger pyridine synthesis, a notable example, is an inverse-electron-demand Diels-Alder reaction where an enamine reacts with a 1,2,4-triazine (B1199460) to form the pyridine ring after the expulsion of nitrogen. pharmaguideline.com Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules have also emerged as a fascinating and efficient method for constructing substituted pyridines. chemicalbook.com These reactions provide a high degree of control over the substitution pattern of the resulting pyridine. chemicalbook.com
| Pyridine Synthesis Method | Reactants | Key Features |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a dihydropyridine intermediate requiring oxidation. chemicalbook.comorgsyn.org |
| Bohlmann-Rahtz Synthesis | Enamine, Functionalized Alkyne | Direct synthesis of substituted pyridines. |
| Boger Cycloaddition | Enamine, 1,2,4-Triazine | Inverse-electron-demand Diels-Alder reaction. pharmaguideline.com |
| [2+2+2] Cycloaddition | Nitrile, Alkyne (2 equiv.) | Transition-metal catalyzed, good control of regiochemistry. chemicalbook.com |
Metal-Catalyzed Coupling Reactions in Pyridine Functionalization
The direct functionalization of a pre-formed pyridine ring is a highly valuable strategy for introducing a wide range of substituents. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is challenging. pharmaguideline.com However, metal-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized pyridines.
Palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, are widely employed to form carbon-carbon bonds at specific positions of the pyridine ring. organic-chemistry.org These reactions typically involve the coupling of a halogenated pyridine with an organometallic reagent. For instance, 2-bromopyridine (B144113) can be synthesized from 2-aminopyridine (B139424) via diazotization followed by treatment with hydrobromic acid and bromine. orgsyn.org This brominated pyridine can then serve as a substrate in various cross-coupling reactions.
Direct C-H functionalization of pyridines, activated by a directing group or through the use of pyridine N-oxides, has also become a powerful tool. researchgate.net This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to substituted pyridines.
Targeted Synthesis of 4-Sulfanyl-Substituted Pyridines
The introduction of a sulfanyl (B85325) (thio) group at the C4 position of the pyridine ring is a key step towards the synthesis of 4-[(2-Bromoethyl)sulfanyl]pyridine.
Strategies for Introducing the Sulfanyl Moiety at the C4 Position
The most direct precursor for this purpose is 4-mercaptopyridine (B10438) (also known as pyridine-4-thiol). This compound exists in tautomeric equilibrium with its thione form, 1H-pyridine-4-thione. It is a yellow to brown crystalline solid. pharmaguideline.comresearchgate.net The synthesis of 4-mercaptopyridine can be achieved through various methods, often starting from 4-halopyridines or pyridine-N-oxide derivatives.
Synthesis of Bromoethyl Side Chains on Sulfanyl-Pyridines
With 4-mercaptopyridine in hand, the bromoethyl side chain can be introduced via an S-alkylation reaction . The thiol group of 4-mercaptopyridine is nucleophilic and readily reacts with electrophilic alkylating agents. A suitable reagent for this transformation is 1,2-dibromoethane .
The reaction proceeds via a nucleophilic substitution mechanism. The sulfur atom of 4-mercaptopyridine attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the desired C-S bond. The use of a base, such as potassium carbonate or sodium hydroxide, is typically employed to deprotonate the thiol, generating the more nucleophilic thiolate anion and facilitating the reaction.
The final product of this reaction is This compound , often isolated as its hydrobromide salt. sigmaaldrich.com
Role of this compound as a Synthetic Precursor
The structure of this compound, featuring a reactive bromoethyl group, makes it a valuable intermediate for the synthesis of more complex molecules. The bromine atom serves as a good leaving group, allowing for further functionalization through nucleophilic substitution reactions.
For example, the bromoethyl group can undergo elimination to form a vinyl group, leading to the formation of 4-(vinylthio)pyridine . This transformation provides access to vinyl-functionalized pyridines, which can serve as monomers for polymerization or as substrates for various addition reactions. chemicalbook.comnih.gov
Furthermore, the bromine can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce a diverse range of functional groups at the terminus of the ethyl chain. This versatility makes this compound a useful building block in the design and synthesis of new compounds with potential applications in medicinal chemistry and materials science. For instance, pyridine-sulfonamide hybrids have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). google.com
Chemical Transformations and Derivatization Strategies Utilizing 4 2 Bromoethyl Sulfanyl Pyridine
Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety
The primary mode of reactivity for 4-[(2-Bromoethyl)sulfanyl]pyridine involves the bromoethyl moiety, which is susceptible to nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles in a classic SN2 reaction. mdpi.commasterorganicchemistry.com This process allows for the introduction of a wide array of functional groups at the terminal position of the ethyl chain.
Common nucleophiles that can be employed in these reactions include:
Amines: Primary and secondary amines react to form the corresponding amino derivatives.
Thiols: Thiolates can displace the bromide to generate thioethers.
Alcohols: Alkoxides can be used to synthesize ether-linked compounds.
Cyanide: The introduction of a cyano group provides a handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
These reactions are typically carried out in polar aprotic solvents which help to solvate the ions formed during the reaction. mdpi.com The versatility of this nucleophilic substitution provides a straightforward method for elaborating the side chain of the molecule, leading to a diverse library of derivatives with potential applications in various fields.
Electrophilic and Nucleophilic Reactivity at the Pyridine (B92270) Nitrogen Atom
The nitrogen atom of the pyridine ring in this compound exhibits both nucleophilic and electrophilic character, depending on the reaction conditions.
As a nucleophile, the lone pair of electrons on the nitrogen atom can react with electrophiles. A common reaction is quaternization , where the nitrogen atom attacks an alkyl halide, such as methyl iodide, to form a pyridinium (B92312) salt. mdpi.comgoogle.comnih.gov This transformation significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. google.com The formation of these quaternary ammonium (B1175870) salts is a well-established SN2 reaction. mdpi.com These salts can be synthesized with varying degrees of quaternization by controlling the molar ratio of the alkylating agent. nih.gov
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, resembling a highly deactivated benzene (B151609) ring. uoanbar.edu.iqyoutube.com Such reactions typically require harsh conditions. uoanbar.edu.iq The preferred positions for electrophilic attack on an unsubstituted pyridine are the 3- and 5-positions, as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. youtube.comquimicaorganica.org
Reactivity of the Sulfanyl (B85325) Linkage in Functional Group Interconversions
The sulfanyl (thioether) linkage in this compound is another key site for functional group interconversions. The sulfur atom possesses both nucleophilic and electrophilic characteristics, allowing for a range of transformations. nih.gov
One important reaction is oxidation . The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone using appropriate oxidizing agents. This transformation can be useful in modulating the electronic and steric properties of the molecule.
Conversely, the thioether bond can undergo cleavage . For instance, Raney nickel is known to catalyze the cleavage of thioether bonds. nih.gov More modern, metal-free methods for the selective cleavage of C(sp³)–S bonds in thioethers have also been developed using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org These reactions can be employed to generate new functionalities or to deprotect a sulfur-containing moiety. The reactivity of the sulfanyl linkage provides an additional avenue for the diversification of structures derived from this compound.
Annulation and Cyclization Reactions for Novel Heterocyclic Architectures
The inherent reactivity of this compound makes it a valuable substrate for annulation and cyclization reactions, leading to the synthesis of novel heterocyclic architectures. The presence of both a nucleophilic pyridine nitrogen and an electrophilic bromoethyl side chain within the same molecule allows for intramolecular cyclization reactions, forming fused ring systems.
Furthermore, the pyridine moiety can participate in multicomponent reactions to construct more complex heterocyclic scaffolds. For example, pyridine derivatives can react with other building blocks in condensation reactions to form various fused or linked heterocyclic systems. nih.govresearchgate.net These reactions are often used to synthesize compounds with potential biological activity. nih.gov The ability to form new rings by leveraging the different reactive sites of this compound is a powerful strategy for generating structural diversity.
Metal-Catalyzed Cross-Coupling Strategies for Further Functionalization
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the pyridine ring of this compound and its derivatives can participate in such transformations. While the bromoethyl group is not typically used in cross-coupling, a halogen atom on the pyridine ring would be a prime site for these reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for forming C-C bonds between an aryl or vinyl halide and an organoboron compound. organic-chemistry.orgorganic-chemistry.orglibretexts.orgnih.gov Pyridine derivatives can be effectively coupled with various boronic acids to introduce new aryl or alkyl substituents. organic-chemistry.orgnih.govnih.gov The development of highly active palladium-phosphine catalysts has expanded the scope of this reaction to include challenging heterocyclic substrates. organic-chemistry.org Pyridine sulfinates have also emerged as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to the often unstable pyridine boronic acids. nih.govrsc.org
Sonogashira Coupling: This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed transformation. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com It allows for the introduction of alkyne moieties onto the pyridine ring, which can serve as versatile handles for further synthetic manipulations. researchgate.net The reaction is typically carried out under mild conditions and has been used in the synthesis of complex molecules. wikipedia.org
These cross-coupling strategies provide a modular approach to further functionalize the pyridine core, allowing for the systematic variation of substituents and the construction of complex molecular architectures.
Applications in Advanced Organic Synthesis As a Molecular Building Block
Development of Complex Organic Molecules
While specific, direct examples of the use of 4-[(2-Bromoethyl)sulfanyl]pyridine in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential is evident from the well-established reactivity of its constituent functional groups. The bromoethyl group is a classic electrophile for introducing a pyridylethyl-sulfanyl moiety onto nucleophilic substrates such as amines, thiols, or carbanions. This reaction is fundamental in building larger, more complex molecular frameworks. nih.gov
The pyridine (B92270) ring itself is a key component in many biologically active compounds and functional materials. researchgate.net The ability to introduce this heterocycle via the reactive handle of the bromoethyl group makes This compound a useful tool for medicinal chemists and material scientists. The general strategy involves using the bromo-functionalized side chain to link the pyridine core to another molecule of interest, thereby creating novel and potentially more complex derivatives.
Utility in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. chemrxiv.orgnih.gov These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity. rsc.org
Currently, there is a lack of specific research detailing the direct participation of This compound as a primary component in known multicomponent reactions. However, its structure suggests potential applications. For instance, the pyridine nitrogen could act as the basic component in reactions like the Hantzsch pyridine synthesis under certain conditions, or the alkyl bromide could react with an in situ generated intermediate from other components. The development of new MCRs is an active area of research, and the unique functionalities of this compound make it a candidate for future exploration in this field. mdpi.com
Synthesis of Polymeric and Dendritic Structures
Polymers and dendrimers are large molecules built from repeating smaller units, or monomers. Dendrimers are perfectly branched, tree-like polymers with well-defined, globular structures. nih.gov The synthesis of these macromolecules often relies on building blocks with complementary reactive groups.
The bifunctional nature of This compound makes it a theoretical candidate for the synthesis of specialized polymers and dendrimers. For example, the bromo-end could be used in polymerization reactions (e.g., with a diamine to form a polyamine) while the pyridine nitrogen remains available for post-polymerization modification, such as quaternization to create cationic polymers or coordination with metal ions.
In dendritic synthesis, a molecule like This compound could potentially be attached to the surface of a growing dendrimer. nih.govmdpi.com For instance, the amino-terminated surface of a poly(amidoamine) (PAMAM) dendrimer could react with the bromo-end of the pyridine derivative. mdpi.com This would functionalize the dendrimer surface with pyridyl-sulfanyl groups, which could alter its properties, such as its ability to bind metal ions or other guest molecules. researchgate.net While specific examples utilizing This compound for this purpose are not found in the reviewed literature, the principles of dendrimer construction support its potential as a surface-functionalizing agent. nih.gov
Research Avenues in Medicinal Chemistry Via 4 2 Bromoethyl Sulfanyl Pyridine Derivatives
Design and Synthesis of Novel Pyridine-Based Chemotypes
The chemical architecture of 4-[(2-Bromoethyl)sulfanyl]pyridine makes it an ideal precursor for synthesizing a wide range of new pyridine-based chemotypes. The presence of the reactive bromoethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecular frameworks.
Synthetic strategies can be broadly categorized into two main approaches: modification of the bromoethyl side chain and functionalization of the pyridine (B92270) ring.
Side Chain Modification: The terminal bromine atom is an excellent leaving group, making the side chain susceptible to reaction with a plethora of nucleophiles. This allows for the straightforward synthesis of derivatives with diverse functionalities. For instance, reaction with amines (primary or secondary) can yield amino derivatives, while reaction with thiols can produce further thioether linkages. Alkylation of phenols or carboxylic acids can introduce aryloxy or acyloxy functionalities, respectively. These reactions significantly expand the chemical space accessible from the parent compound.
Pyridine Ring Functionalization: While the side chain offers a primary route for diversification, the pyridine ring itself can be modified to tune the electronic and steric properties of the resulting molecules. Electrophilic aromatic substitution on the pyridine ring can be challenging but is achievable under specific conditions. Alternatively, modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, can be employed if the pyridine ring is further functionalized with a suitable handle, such as a halogen.
The displacement of halogens on a pyridine ring with thiolate anions is a well-established method, which can be accelerated under microwave irradiation, highlighting a potential route for the synthesis of the parent scaffold itself or its analogs. vdoc.pub The combination of these synthetic approaches allows for the generation of extensive libraries of novel compounds, each with unique structural features designed to interact with specific biological targets.
Table 1: Exemplary Synthetic Transformations of this compound
| Reactant/Reagent Type | Resulting Functional Group | Potential Derivative Class |
| Primary/Secondary Amine | Amino Group (-NRR') | Amino-alkyl-sulfanylpyridines |
| Thiol | Thioether Linkage (-SR') | Bis(thioether)pyridines |
| Phenol | Aryloxy Ether (-OAr) | Aryloxyethyl-sulfanylpyridines |
| Carboxylic Acid | Ester Linkage (-OCOR') | Acyloxyethyl-sulfanylpyridines |
| Azide Ion | Azide Group (-N₃) | Azidoethyl-sulfanylpyridines |
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies aim to identify the key structural features required for potent and selective interaction with a biological target.
Ligand Design Principles and Pharmacophore Modulation
Effective ligand design begins with identifying a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives of this compound, the core pharmacophore can be considered to consist of the pyridine nitrogen (a potential hydrogen bond acceptor), the sulfide (B99878) sulfur (which can participate in various non-covalent interactions), and the functional group introduced at the end of the ethyl chain.
Pharmacophore modulation involves systematically altering these features to optimize binding affinity and selectivity. acs.org Key design principles include:
Varying the Terminal Group: The nature of the group replacing the bromine atom is critical. Introducing hydrogen bond donors/acceptors, charged groups, or lipophilic moieties can drastically alter the interaction profile.
Modifying the Linker: The length and flexibility of the ethyl chain can be adjusted. Shortening, lengthening, or introducing rigidity (e.g., via double bonds or cyclic structures) can help to correctly position the terminal functional group within a target's binding site.
Altering the Pyridine Ring: Substitution on the pyridine ring can influence the molecule's electronics and provide additional interaction points.
The goal is to create a molecule that structurally and electronically complements the target's binding site, whether it be an enzyme active site or a receptor pocket. researchgate.net
Influence of Substituent Effects on Molecular Recognition and Binding
The electronic properties of the pyridine ring play a significant role in molecular recognition. The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the ring can profoundly impact binding affinity.
Electron-Donating Groups (e.g., -OCH₃, -NH₂): These groups increase the electron density of the pyridine ring, which can enhance pi-stacking interactions and modulate the basicity of the pyridine nitrogen.
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, Halogens): These groups decrease the electron density of the ring, which can be favorable for interactions with electron-rich pockets in a protein. They can also participate in specific interactions like halogen bonding. jyu.fidntb.gov.ua
The position of the substituent is also crucial. For example, a substituent at the 2- or 6-position can introduce steric hindrance that may either prevent binding or, conversely, promote a specific, more active conformation. Studies on various pyridine derivatives have shown that even subtle changes, such as the position of a nitrogen atom or the addition of a hydroxyl or methoxy (B1213986) group, can significantly enhance antiproliferative activity by creating more favorable interactions with the target. The sulfide linkage itself can participate in key interactions, such as sulfur-pi interactions with aromatic residues like phenylalanine within a protein binding site. researchgate.netresearchgate.net
Table 2: Potential Substituent Effects on the Pyridine Scaffold
| Substituent Type | Position on Pyridine Ring | Potential Influence on Molecular Interaction |
| Electron-Donating (e.g., -OH, -OCH₃) | C2, C3, C5, C6 | Increases electron density, enhances H-bonding potential, modulates basicity. |
| Electron-Withdrawing (e.g., -Cl, -F, -CN) | C2, C3, C5, C6 | Decreases electron density, introduces potential for halogen bonding or dipole interactions. |
| Bulky Groups (e.g., -phenyl, -tert-butyl) | C2, C6 | Introduces steric hindrance, may enforce a specific dihedral angle. |
| Bulky Groups (e.g., -phenyl, -tert-butyl) | C3, C5 | Increases lipophilicity, potential for hydrophobic or van der Waals interactions. |
Theoretical Approaches in Drug Design
Computational methods are indispensable tools in modern drug discovery, allowing for the rapid evaluation of large numbers of molecules and providing deep insights into the molecular basis of drug action.
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For derivatives of this compound, docking studies can be used to:
Identify Potential Biological Targets: By screening a library of derivatives against various protein structures, potential targets can be identified.
Predict Binding Modes: Docking can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, the pyridine nitrogen might act as a hydrogen bond acceptor, while the sulfide could engage in interactions with lipophilic residues. researchgate.net
Rank and Prioritize Compounds: Docking programs use scoring functions to estimate the binding affinity of a ligand. This allows researchers to rank a series of designed compounds and prioritize the most promising candidates for synthesis and experimental testing.
For instance, a docking study might reveal that a derivative with a terminal hydroxyl group forms a critical hydrogen bond with a serine residue in an enzyme's active site, while a bulkier derivative is unable to fit into the binding pocket. This information provides a rational basis for further structural modifications.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which govern its reactivity and interactions.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. For pyridine derivatives, these calculations can help predict how substitutions will alter the molecule's electronic character and its propensity to engage in charge-transfer interactions with a biological target. dntb.gov.ua
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for molecular recognition.
By combining molecular docking with quantum chemical calculations, researchers can build a comprehensive model of ligand-target interactions, guiding the rational design of more potent and selective drug candidates based on the this compound scaffold.
Integration into Supramolecular Chemistry and Coordination Complexes
Design of Ligands for Metal Complexation and Coordination Studies
The pyridine (B92270) moiety of 4-[(2-Bromoethyl)sulfanyl]pyridine serves as a primary site for coordination with a wide array of metal ions. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and form coordinate bonds with transition metals and other metal centers. This fundamental property has been extensively utilized in the design of novel ligands for various applications in coordination chemistry.
Studies have shown that ligands derived from 4-substituted pyridines can influence the coordination environment and geometry of metal complexes. For example, research on lead(II) complexes with 4-substituted pyridine ligands has demonstrated that subtle changes in the electronic properties of the substituent can alter the resulting coordination geometry from dimeric to monomeric structures. nih.gov This highlights the importance of the substituent in directing the assembly of the final complex.
Exploration of Self-Assembly Processes and Molecular Recognition
The principles of self-assembly and molecular recognition are central to the construction of complex and functional supramolecular architectures. This compound and its derivatives are well-suited for these purposes due to their ability to engage in a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking interactions involving the pyridine ring.
The reactive bromoethyl group is a key feature that can be exploited to direct self-assembly processes. Through nucleophilic substitution reactions, this group can be used to covalently link the pyridine unit to other molecular components, leading to the formation of larger, pre-programmed supramolecular structures. This approach allows for the precise placement of recognition sites and functional moieties within the final assembly.
Molecular recognition events, where a host molecule selectively binds to a specific guest molecule, can be engineered using ligands derived from this compound. The pyridine nitrogen and the sulfur atom can act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions. By strategically incorporating these features into a larger molecular framework, researchers can create receptors for specific ions or neutral molecules.
Development of Functional Supramolecular Systems and Materials
The insights gained from studying the coordination chemistry and self-assembly of this compound-based systems have paved the way for the development of functional supramolecular materials with a range of interesting properties and potential applications. These materials often exhibit stimuli-responsive behavior, where their properties can be altered by external inputs such as light, temperature, or the presence of specific chemical species.
One area of significant interest is the development of spin-crossover (SCO) materials. nih.govresearchgate.netwhiterose.ac.ukcore.ac.uk These are coordination compounds that can switch between two different electronic spin states in response to external stimuli. Ligands derived from 4-alkylsulfanyl-2,6-bis(pyrazol-1-yl)pyridine, a class of compounds structurally related to this compound, have been shown to form iron(II) complexes that exhibit SCO behavior. nih.govcore.ac.uk The nature of the substituent on the sulfur atom can influence the transition temperature and the cooperativity of the spin-crossover event.
Furthermore, the incorporation of this and related pyridine derivatives into coordination polymers and metal-organic frameworks (MOFs) has led to the creation of materials with applications in areas such as catalysis and gas storage. mdpi.com The ability to tune the properties of the ligand allows for the rational design of materials with specific pore sizes, shapes, and chemical functionalities. For instance, the development of coordination polymers with ligands containing triazole and pyridine moieties has demonstrated potential applications in electrocatalysis. mdpi.com
The versatility of this compound and its derivatives continues to make them valuable tools for chemists working at the interface of coordination chemistry, supramolecular chemistry, and materials science.
Computational and Chemoinformatic Studies of 4 2 Bromoethyl Sulfanyl Pyridine Systems
Molecular Modeling and Simulation Methodologies
The computational study of 4-[(2-Bromoethyl)sulfanyl]pyridine and related systems employs a variety of molecular modeling and simulation techniques to elucidate their chemical and physical properties. These methodologies, while not always applied specifically to this exact molecule in the available literature, are standard approaches for substituted pyridines.
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for pyridine (B92270) derivatives. acs.orgnih.govaps.org This method is used to determine the molecular geometry, vibrational frequencies, and electronic properties of molecules in their ground state. nih.gov For instance, DFT calculations at the B3LYP/6-311G(d,p) basis set level are commonly used to optimize the molecular structure and compute spectroscopic data. nih.govresearchgate.net Such calculations can provide a theoretical framework that complements experimental findings from techniques like FTIR and NMR spectroscopy. researchgate.netresearchgate.net The choice of functional and basis set is crucial, with hybrid exchange-correlation functionals often providing high accuracy for gas-phase data and reasonable predictions of properties in solution when combined with implicit solvation models. acs.org
Molecular Dynamics (MD) Simulations offer a way to study the dynamic behavior of molecules over time. nih.govkashanu.ac.ir These simulations can reveal large-scale conformational changes and the flexibility of molecules, which are important for understanding their interactions with biological targets. nih.gov By simulating the molecule in a solvent environment, typically water, MD can provide insights into intermolecular interactions and the stability of different conformations. kashanu.ac.irpeerj.com The force fields used in these simulations, such as the COMPASS force field, are parameterized to accurately describe the potential energy of the system. kashanu.ac.ir
Quantum Chemical Calculation Methods extend beyond DFT to include more advanced techniques for predicting reaction pathways and transition states. acs.orgrsc.org These methods can be computationally expensive but are invaluable for understanding reaction mechanisms and designing new synthetic routes. acs.org For substituted pyridines, these calculations can help in understanding their reactivity and potential for further chemical modification. acs.orgacs.org
The table below summarizes some of the key computational methodologies and their typical applications in the study of pyridine derivatives.
| Methodology | Application | Typical Basis Set/Force Field |
| Density Functional Theory (DFT) | Molecular geometry optimization, vibrational frequencies, electronic properties (HOMO-LUMO), reactivity descriptors. nih.govresearchgate.net | B3LYP/6-311G(d,p) nih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra. nih.govresearchgate.net | B3LYP/6-311G(d,p) researchgate.net |
| Molecular Dynamics (MD) | Conformational analysis, study of intermolecular interactions, system dynamics over time. nih.govpeerj.com | AMBER, COMPASS nih.govkashanu.ac.ir |
| Quantum Chemical Calculations | Reaction pathway prediction, transition state analysis. acs.orgrsc.org | Varies depending on the method and system size. |
Prediction of Molecular Interactions and Reactivity Descriptors
Chemoinformatic studies provide valuable predictions about the physicochemical properties and reactivity of molecules like this compound. While extensive experimental data may be lacking, computational predictions offer a useful starting point for its characterization.
Basic chemoinformatic properties for the hydrobromide salt of this compound are available from public databases. uni.lu
| Property | Predicted Value |
| Molecular Formula | C7H8BrNS |
| Monoisotopic Mass | 216.95609 Da |
| XlogP | 2.1 |
| InChIKey | ZUXNSAWDSDMHQO-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1SCCBr |
Data sourced from PubChemLite. uni.lu
Reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability, with a smaller gap suggesting higher reactivity. researchgate.net For pyridine derivatives, the electrostatic potential at the nitrogen atom is a key descriptor of its ability to form hydrogen bonds, which is a critical aspect of its potential biological activity. nih.gov Theoretical calculations have shown a good correlation between the electrostatic potential at the pyridine nitrogen and its hydrogen bonding ability. nih.gov
Furthermore, predicted collision cross-section (CCS) values provide information about the molecule's shape and size in the gas phase, which is relevant for analytical techniques like ion mobility-mass spectrometry. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 217.96337 | 127.0 |
| [M+Na]+ | 239.94531 | 139.4 |
| [M-H]- | 215.94881 | 132.4 |
| [M+NH4]+ | 234.98991 | 148.8 |
| [M+K]+ | 255.91925 | 128.0 |
Predicted CCS values for this compound hydrobromide, calculated using CCSbase. uni.lu
Virtual Screening and Chemical Library Design Applications
The pyridine scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.orgnih.govresearchgate.net This makes pyridine derivatives, including potentially this compound, attractive candidates for inclusion in chemical libraries for drug discovery. rsc.orgu-tokyo.ac.jp
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net Given the prevalence of the pyridine moiety in approved drugs, virtual screening of libraries containing this compound and its analogs could be a viable strategy for identifying new hit compounds for various therapeutic targets. nih.gov For example, virtual screening has been successfully used to identify pyridine-containing compounds with potential activity against various diseases. researchgate.netnih.gov
Chemical library design often focuses on creating collections of molecules with diverse structures and properties to maximize the chances of finding a hit in a screening campaign. u-tokyo.ac.jp The pyridine ring in this compound offers multiple points for chemical modification, allowing for the creation of a focused library of related compounds. The bromoethyl group, in particular, is a reactive handle that can be used to introduce a wide variety of functional groups, further expanding the chemical space that can be explored. The use of such privileged scaffolds in library design is a well-established strategy for improving the efficiency of the drug discovery process. u-tokyo.ac.jp The adaptability of the pyridine scaffold makes it a valuable component in the design of novel inhibitors for various enzymes, such as kinases. mdpi.com
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Methodologies for 4-[(2-Bromoethyl)sulfanyl]pyridine
The development of new and efficient synthetic routes to this compound is a fundamental area for future research. While classical methods for synthesizing pyridine (B92270) thioethers exist, often involving the reaction of a pyridinethiol with an alkyl halide, there is significant scope for innovation. znaturforsch.comnih.gov
| Potential Synthetic Approach | Key Reagents/Conditions | Anticipated Advantages |
| One-Pot Synthesis | 4-chloropyridine, NaSH, 1,2-dibromoethane | Reduced reaction time, cost-effectiveness |
| Microwave-Assisted Synthesis | 4-mercaptopyridine (B10438), 1,2-dibromoethane, base | Rapid synthesis, higher yields |
| Catalytic C-S Coupling | 4-halopyridine, sulfur source, transition metal catalyst | Milder reaction conditions, broader substrate scope |
Expansion of Derivatization Pathways and Chemical Scope
The trifunctional nature of this compound provides a rich platform for chemical derivatization, opening up a vast chemical space for exploration. The pyridine nitrogen, the sulfide (B99878) linkage, and the bromoethyl moiety each offer distinct handles for chemical modification.
The pyridine nitrogen can be readily N-alkylated or N-oxidized to introduce new functionalities and modulate the electronic properties of the aromatic ring. The sulfide can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the polarity and coordinating ability of the molecule. The terminal bromine atom is an excellent leaving group, ripe for nucleophilic substitution reactions with a wide variety of nucleophiles, including amines, azides, cyanides, and thiols, to generate a library of new derivatives. acs.org The development of these derivatization pathways is crucial for expanding the chemical scope and potential applications of this compound. nih.gov
Advanced Applications in Bio-Organic and Materials Chemistry
The structural features of this compound and its potential derivatives make it an attractive candidate for applications in both bio-organic and materials chemistry. Pyridine and its derivatives are common scaffolds in pharmaceuticals and agrochemicals. acs.orgnih.gov The thioether linkage can participate in coordination with metal ions, suggesting applications in the design of novel ligands and metallodrugs. Furthermore, the bromoethyl group can be used to covalently attach the molecule to biomolecules, such as proteins or DNA, for applications in chemical biology and drug delivery.
In materials chemistry, the pyridine unit can be incorporated into polymer backbones to create functional polymers with unique electronic or thermal properties. benicewiczgroup.com The sulfur atom in the thioether linkage could enhance the refractive index of such polymers, a desirable property for optical materials. youtube.com The potential for this compound to act as a building block for self-healing materials or as a component in organic electronic devices, such as sensors or switches, warrants significant investigation. rsc.org
Interdisciplinary Research Integrating Computational and Experimental Approaches
To accelerate the discovery and development of new applications for this compound, an interdisciplinary approach that combines computational modeling with experimental validation is essential. acs.org Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule and its derivatives, providing insights into their reactivity and potential interactions with biological targets or material interfaces. nih.gov
Computational screening of virtual libraries of derivatives could help prioritize synthetic targets with the most promising properties for specific applications. For example, docking studies could predict the binding affinity of derivatives to specific enzyme active sites, guiding the design of new enzyme inhibitors. Similarly, modeling the electronic properties of polymers incorporating this moiety could predict their performance in electronic devices. The synergy between computational predictions and experimental verification will be a powerful engine for innovation in the study of this versatile compound. uni-muenster.de
Q & A
Q. What are the common synthetic routes for 4-[(2-Bromoethyl)sulfanyl]pyridine, and how are reaction conditions optimized?
The synthesis typically involves alkylation of pyridine derivatives with 1,2-dibromoethane or thiol-containing intermediates. For example:
- Step 1 : React 4-mercaptopyridine with 1,2-dibromoethane in a polar aprotic solvent (e.g., DMF) under inert atmosphere.
- Step 2 : Optimize reaction temperature (e.g., 60–80°C) to balance reactivity and minimize side reactions like polymerization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Key variables include solvent polarity, stoichiometry of reagents, and reaction time. Monitoring via TLC or GC-MS ensures progress .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm the presence of the pyridine ring (δ 7.2–8.5 ppm for aromatic protons) and bromoethyl-sulfanyl moiety (δ 3.4–3.8 ppm for CHBr) .
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., S···Br or π-stacking). For example, monoclinic space group with cell parameters Å, Å, Å, and β = 96.922° .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 248.98) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?
Discrepancies between experimental (X-ray) and computational (DFT) bond lengths may arise from thermal motion or crystal packing effects. Strategies include:
- Multipole Refinement : Use programs like SHELXL to model electron density anisotropy .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···Br contacts in this compound derivatives, contributing 5–7% to crystal packing ).
- Temperature-Dependent Studies : Collect data at 100 K to reduce thermal disorder .
Q. What methodologies are effective for studying the compound’s reactivity in cross-coupling reactions?
The bromoethyl group is a potential site for Suzuki or Buchwald-Hartwig couplings. For example:
- Palladium-Catalyzed Coupling : Use Pd(PPh)/KCO in toluene/water to replace bromine with aryl/heteroaryl groups. Monitor regioselectivity via H NMR .
- Side-Reaction Mitigation : Pre-activate the catalyst with ligands like XPhos to suppress β-hydride elimination. Optimize solvent (e.g., dioxane) and temperature (80–100°C) .
Q. How does the compound’s electronic structure influence its stability under varying pH conditions?
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map HOMO/LUMO orbitals. The pyridine ring’s electron-withdrawing effect stabilizes the sulfanyl group under acidic conditions (pH < 5) but increases hydrolysis risk at pH > 9 .
- Experimental Validation : Conduct stability assays in buffered solutions (pH 2–12) with HPLC monitoring. Degradation products (e.g., 4-mercaptopyridine) indicate cleavage of the bromoethyl-sulfanyl bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
